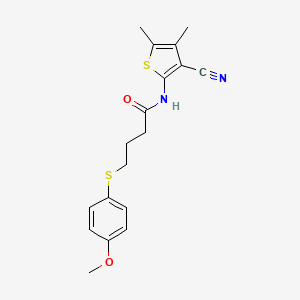
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is believed to work by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system molecules. This leads to the activation of immune cells such as T cells and natural killer cells, which can then target and kill cancer cells.
Biochemical and physiological effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the inhibition of tumor blood vessel formation. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in the lab. However, it also has some limitations, including its low stability in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide. One area of interest is in combination therapy, where N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide is used in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Another area of interest is in the development of more stable and less toxic analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide. Finally, there is interest in exploring the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-acetylthiophene, 4-methoxybenzyl chloride, and potassium cyanide. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In preclinical studies, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-12-13(2)24-18(16(12)11-19)20-17(21)5-4-10-23-15-8-6-14(22-3)7-9-15/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMZUTWQFKHQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2792175.png)
![6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine](/img/structure/B2792177.png)
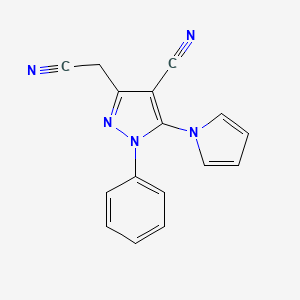
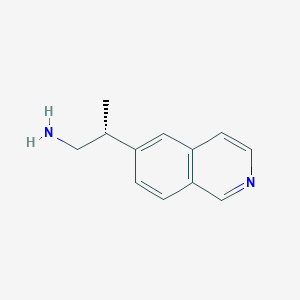



![3-(3-Fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
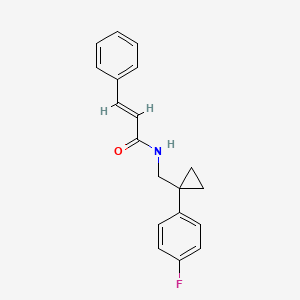
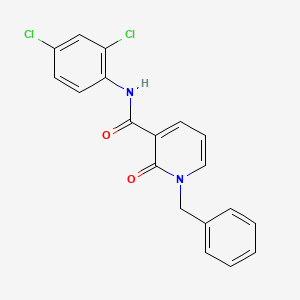
![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B2792190.png)
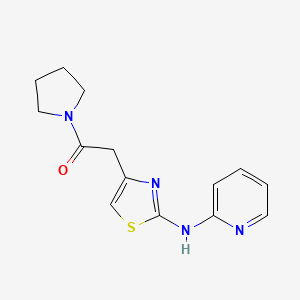
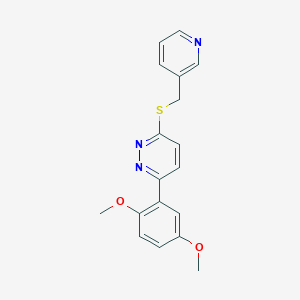
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)